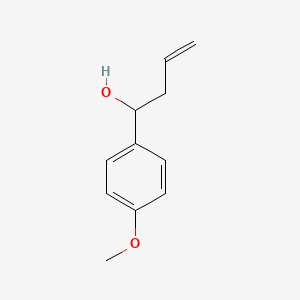

1-(4-Methoxyphenyl)but-3-en-1-ol

Descripción general

Descripción

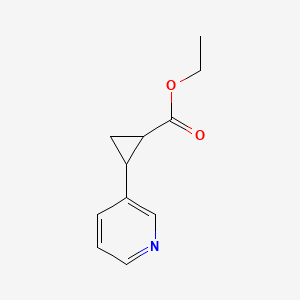

“1-(4-Methoxyphenyl)but-3-en-1-ol” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is also known by several synonyms, including “1-(4-methoxyphenyl)but-3-en-1-ol”, “24165-60-4”, and "1-(4-Methoxyphenyl)-3-buten-1-ol" .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)but-3-en-1-ol” includes an aromatic ring (phenyl group) with a methoxy group (OCH3) attached at the para position . The phenyl group is connected to a but-3-en-1-ol chain . The InChI string for the compound is "InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 29.5 Ų . The compound has a complexity of 148 .Aplicaciones Científicas De Investigación

Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

- Application Summary: This compound is used in the production of various drug intermediates. It is synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

- Methods of Application: The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results: The compound was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions: pH=5.80, the temperature=29 °C, incubation period=50 h, and agitation speed=155 rpm .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Application Summary: This compound is synthesized from 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione .

- Methods of Application: The reaction was carried out in boiling ethanol for 4 h under acidic conditions .

- Results: The compound was obtained in 88% yield. The structure was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Hydrohydrazination of Olefins

- Application Summary: This compound is used in a study of the Mn-catalyzed hydrohydrazination of olefins .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results are not detailed in the source .

Synthesis of SKF-96365

- Application Summary: 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride 7, or SKF-96365, was synthesized in four steps with an overall yield of 9%. The structure of 7 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The intermediates 3 and 4 were also isolated and characterized by 1H-, 13C-NMR, and HRMS .

Production of Drug Intermediates

- Application Summary: Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates .

- Methods of Application: (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

- Results: The specific results are not detailed in the source .

Hydrohydrazination of Olefins

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLDYQREJAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390761 | |

| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)but-3-en-1-ol | |

CAS RN |

24165-60-4 | |

| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)